![molecular formula C17H12N2 B1584441 1-phenyl-9H-pyrido[3,4-b]indole CAS No. 16765-79-0](/img/structure/B1584441.png)
1-phenyl-9H-pyrido[3,4-b]indole
説明
1-Phenyl-9H-pyrido[3,4-b]indole is a chemical compound with the molecular formula C17H12N2. It has a molecular weight of 244.29 . It appears as a yellow solid .
Synthesis Analysis
The synthesis of 1-phenyl-9H-pyrido[3,4-b]indole and its derivatives often involves Fischer indolisation and indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1-phenyl-9H-pyrido[3,4-b]indole consists of a pyrido[3,4-b]indole core with a phenyl group attached . The structure can be viewed using molecular visualization software .Physical And Chemical Properties Analysis
1-Phenyl-9H-pyrido[3,4-b]indole has a melting point of 241-244 °C . The predicted boiling point is 489.5±25.0 °C, and the predicted density is 1.256±0.06 g/cm3 .科学的研究の応用
Synthesis and Structural Analysis
1-phenyl-9H-pyrido[3,4-b]indole has been a subject of interest in chemical synthesis and structural analysis. Researchers have developed methods for synthesizing variants of this compound, including 9-phenyl-9H-pyrido[3,4-b]indole and 9-(4-chlorophenyl)-9H-pyrido[3,4-b]indole. These methods often involve catalytic amounts of CuI without any ligand. The crystal structure of 9-phenyl-9H-pyrido[3,4-b]indole was analyzed using single X-ray diffraction, offering insights into its molecular configuration (Meesala et al., 2014).
Potential in Antifilarial Chemotherapy
Research into the antifilarial activity of various derivatives of 1-phenyl-9H-pyrido[3,4-b]indoles has shown promising results. Certain derivatives exhibited significant filaricidal activity against specific filarial species in rodent hosts. This discovery positions these compounds as potential candidates for developing new treatments against filarial infections (Agarwal et al., 1994).
Applications in Diabetes Treatment
Some derivatives of 1-phenyl-9H-pyrido[3,4-b]indole, like tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids, have been synthesized and evaluated for their antidiabetic activity. These compounds showed potent antidiabetic effects in animal models, suggesting their potential use in diabetes treatment (Choudhary et al., 2011).
Analytical Methodologies in Food Studies
1-phenyl-9H-pyrido[3,4-b]indole and its derivatives have been identified in various food samples, necessitating the development of sensitive analytical methods for their quantification. Techniques like supercritical fluid extraction and capillary electrophoresis with fluorimetric detection have been employed for this purpose. These methodologies are crucial for understanding the presence and impact of such compounds in food (de Andrés et al., 2010).
Electrospray MS-based Characterization
Beta-carbolines like 1-methyl-9H-pyrido[3,4-b]indole have been studied using electrospray mass spectrometry. This research is particularly relevant for understanding their roles in diseases like Parkinson's and cancer. LC-MS and LC-MS/MS have emerged as specific analytical methods for detecting and quantifying these compounds in foodstuffs (Crotti et al., 2010).
Role in Corrosion Inhibition
Studies have explored the use of 1-phenyl-9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors, particularly in acidic environments. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have been utilized to evaluate the effectiveness of these compounds in protecting metals like steel from corrosion (Lebrini et al., 2010).
特性
IUPAC Name |
1-phenyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXZRIXRLZSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357587 | |
| Record name | 1-phenyl-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-9H-pyrido[3,4-b]indole | |
CAS RN |
16765-79-0 | |
| Record name | 1-phenyl-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



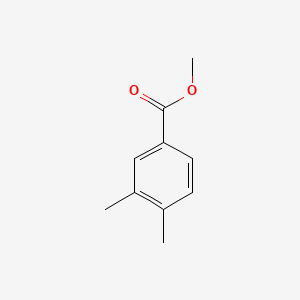
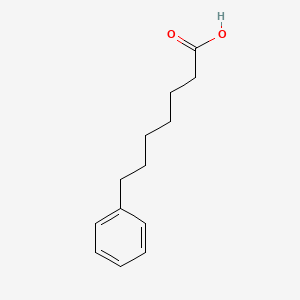
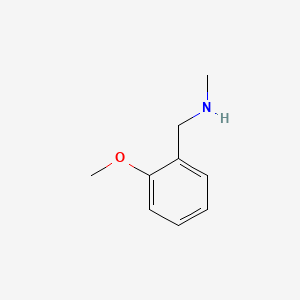

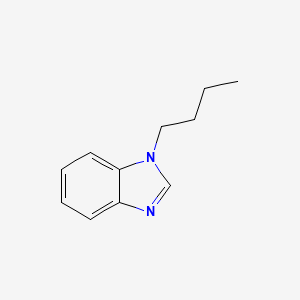

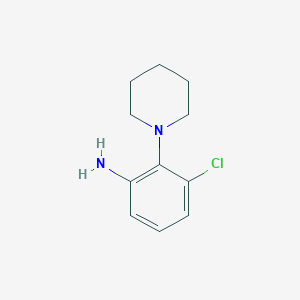
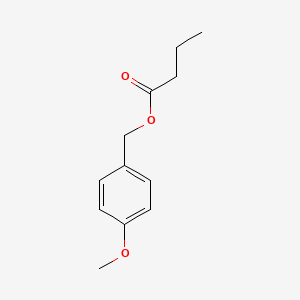
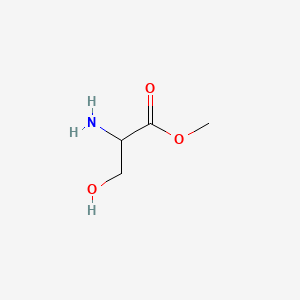
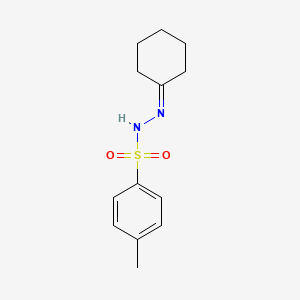
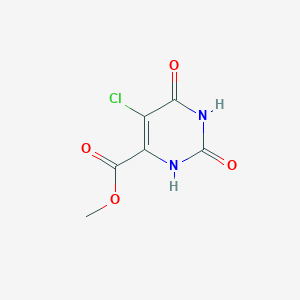
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
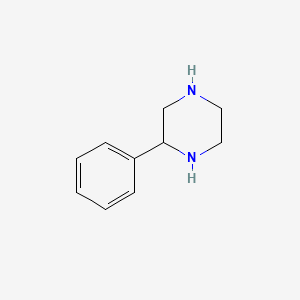
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)